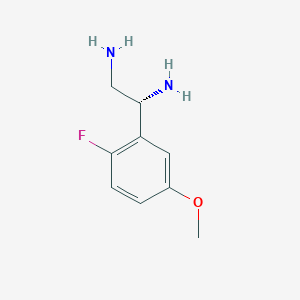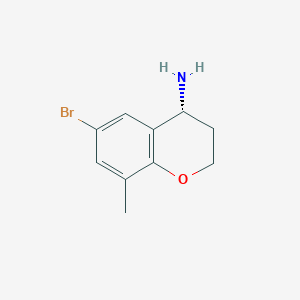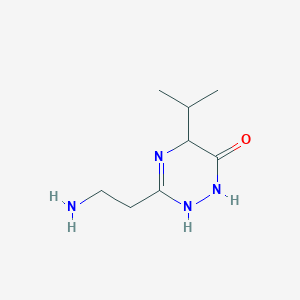
2-(Nitromethyl)-3-oxosuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nitromethyl)-3-oxosuccinic acid is an organic compound that features both nitro and keto functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nitromethyl)-3-oxosuccinic acid typically involves the nitration of a suitable precursor compound. One common method is the nitration of succinic acid derivatives using nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher efficiency and safety. Additionally, the use of alternative nitrating agents such as sodium nitrite or silver nitrate can be explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Nitromethyl)-3-oxosuccinic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted succinic acid derivatives.
Scientific Research Applications
2-(Nitromethyl)-3-oxosuccinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving nitro compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Nitromethyl)-3-oxosuccinic acid involves its interaction with molecular targets through its nitro and keto functional groups. The nitro group can participate in redox reactions, while the keto group can form hydrogen bonds and interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Nitropropane: A simple nitroalkane with similar reactivity.
3-Nitrobenzoic acid: An aromatic nitro compound with different electronic properties.
2-Oxoglutaric acid: A keto acid with similar structural features but different reactivity.
Uniqueness: 2-(Nitromethyl)-3-oxosuccinic acid is unique due to the presence of both nitro and keto groups in a single molecule, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various applications .
Properties
Molecular Formula |
C5H5NO7 |
|---|---|
Molecular Weight |
191.10 g/mol |
IUPAC Name |
2-(nitromethyl)-3-oxobutanedioic acid |
InChI |
InChI=1S/C5H5NO7/c7-3(5(10)11)2(4(8)9)1-6(12)13/h2H,1H2,(H,8,9)(H,10,11) |
InChI Key |
PFCRRSWIUSIJSW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)


![4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)carbonyl]piperidine](/img/structure/B15234509.png)





![[(3R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15234557.png)

![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)


